2-CYANOETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
2-CYANOETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a cyanoethyl group, a brominated benzodioxole ring, and a tetrahydropyrimidinecarboxylate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANOETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position. This is followed by the formation of the pyrimidine ring through a cyclization reaction involving appropriate precursors. The cyanoethyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CYANOETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the cyano group to an amine.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-CYANOETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-CYANOETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with a chlorine atom instead of bromine.
2-Cyanoethyl 4-(6-fluoro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-CYANOETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its chloro- and fluoro-analogues.
Properties
Molecular Formula |
C16H14BrN3O5 |
---|---|
Molecular Weight |
408.2g/mol |
IUPAC Name |
2-cyanoethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H14BrN3O5/c1-8-13(15(21)23-4-2-3-18)14(20-16(22)19-8)9-5-11-12(6-10(9)17)25-7-24-11/h5-6,14H,2,4,7H2,1H3,(H2,19,20,22) |
InChI Key |
VQNGWPBHDPVEJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OCCC#N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OCCC#N |
Origin of Product |
United States |
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